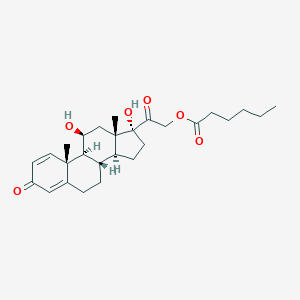

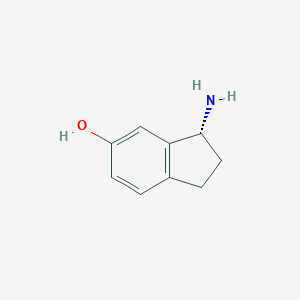

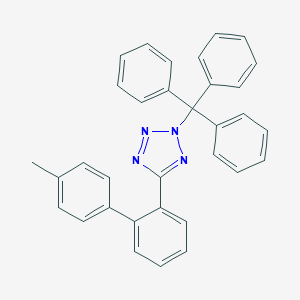

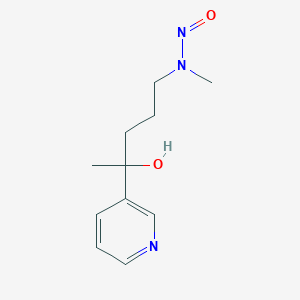

![molecular formula C4H10Cl2O6P2 B032039 [Dichloro-[hydroxy(propan-2-yloxy)phosphoryl]methyl]phosphonic acid CAS No. 134757-52-1](/img/structure/B32039.png)

[Dichloro-[hydroxy(propan-2-yloxy)phosphoryl]methyl]phosphonic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis The synthesis of phosphonic acid derivatives, including those similar to Dichloro-[hydroxy(propan-2-yloxy)phosphoryl]methyl]phosphonic acid, often involves multi-step processes. For example, hydrolytically stable phosphonic acid monomers can be synthesized through reactions like hydrolysis and ether formation, demonstrating the complexity of synthesizing these compounds. These monomers are characterized using spectroscopic methods such as IR, 1H, 13C, and 31P NMR, underscoring the detailed analytical techniques required to analyze their molecular structure (Moszner et al., 2001).

Molecular Structure Analysis The molecular structure of phosphonic acid compounds is characterized using various spectroscopic techniques, including IR, NMR (1H, 13C, and 31P), indicating the molecular complexity and the importance of detailed structural analysis in understanding these compounds' properties (Moszner et al., 2001).

Chemical Reactions and Properties Phosphonic acid derivatives participate in a range of chemical reactions, demonstrating diverse reactivity. For instance, their adhesive properties and radical polymerization behavior highlight their chemical reactivity and potential applications in various fields (Moszner et al., 2001).

Physical Properties Analysis Phosphonic acid derivatives like those studied by Moszner et al. (2001) are noted for their solubility in water and hydrolytic stability, which are significant physical properties affecting their practical applications and handling.

Chemical Properties Analysis The hydrolytic stability of phosphonic acid monomers, alongside their behavior in radical polymerization, underscores the importance of understanding the chemical properties of these compounds. Such properties influence their reactivity, stability, and potential for various applications (Moszner et al., 2001).

Applications De Recherche Scientifique

Phosphonic Acid in Research and Applications

Phosphonic acid compounds, which include Dichloro-[hydroxy(propan-2-yloxy)phosphoryl]methyl]phosphonic acid, are utilized in diverse scientific research areas due to their unique chemical properties. These compounds are noted for their structural similarity to phosphate moieties, leading to their usage in various fields such as bioactive properties, bone targeting, material science, and analytical chemistry. Specifically, phosphonic acids have been employed for their coordination or supramolecular properties, facilitating the design of hybrid materials and the functionalization of surfaces. Additionally, they play a role in medical imaging and as phosphoantigens, highlighting their broad impact across chemistry, biology, and physics (Sevrain et al., 2017).

Innovations in Polymer Science

Significant advancements have been made in the field of adhesive polymers using phosphonic acid derivatives. The synthesis of hydrolytically stable phosphonic acid monomers for radical polymerization has demonstrated their potential in enhancing adhesive properties. These monomers exhibit excellent water solubility and stability, offering new opportunities for the development of advanced adhesive materials (Moszner et al., 2001).

Environmental Remediation Technologies

Phosphonic acid derivatives have been effectively used in environmental remediation, particularly in the capture of toxic metal ions and organic contaminants from aqueous solutions. A study demonstrated the synthesis of a cross-linked polymer tailored with aminopropylphosphonate chelating ligand for the efficient removal of Hg(II) ions and methylene blue, showcasing the compound's potential in water purification processes (Saleh et al., 2017).

Advancements in Material Chemistry

Research into phosphonic acid derivatives has also led to the development of new materials with enhanced properties. For instance, studies on the phosphorylation of cellulose with phosphonic acid derivatives have shown promising results in improving fabric reactivity and thermal stability, indicating their potential application in textile engineering (Blanchard & Graves, 2003).

High-Performance Polymers

The synthesis of phosphonated polybenzimidazole membranes incorporating phosphonic acid groups has been explored for high-temperature proton exchange membrane applications. These membranes exhibit superior proton conductivity and thermal stability, underscoring the utility of phosphonic acid derivatives in developing advanced materials for energy applications (He et al., 2022).

Safety And Hazards

Propriétés

IUPAC Name |

[dichloro-[hydroxy(propan-2-yloxy)phosphoryl]methyl]phosphonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10Cl2O6P2/c1-3(2)12-14(10,11)4(5,6)13(7,8)9/h3H,1-2H3,(H,10,11)(H2,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWBPXSVUZLBEIY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OP(=O)(C(P(=O)(O)O)(Cl)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10Cl2O6P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.97 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Clodronic Acid Monoisopropyl Ester | |

CAS RN |

134757-52-1 |

Source

|

| Record name | (Dichloro(hydroxy(isopropoxy)phosphoryl)methyl)phosphonic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZF4G7LQ2R9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.